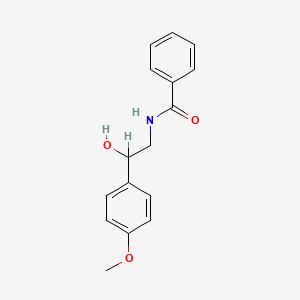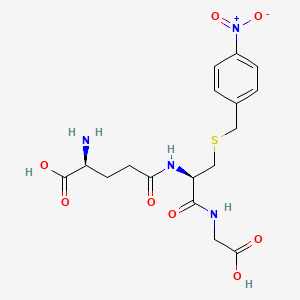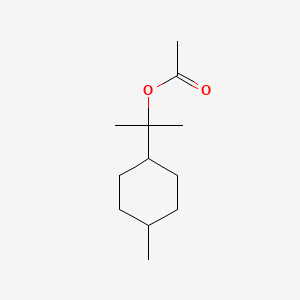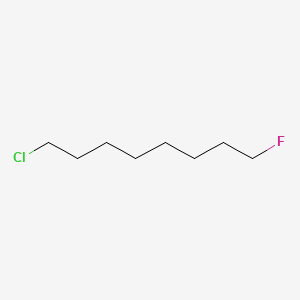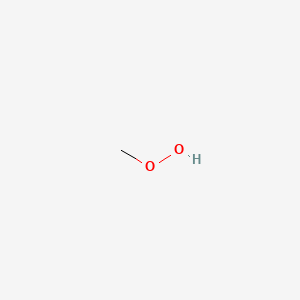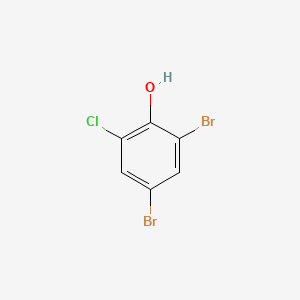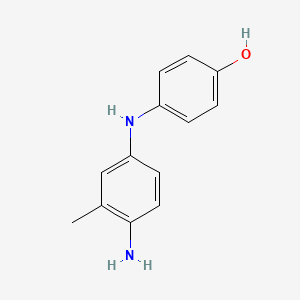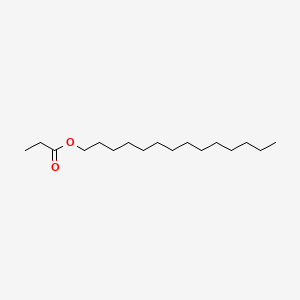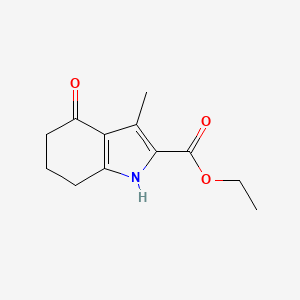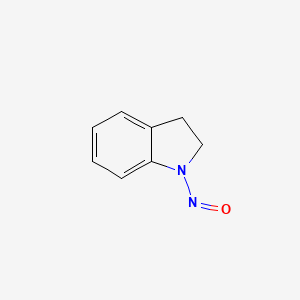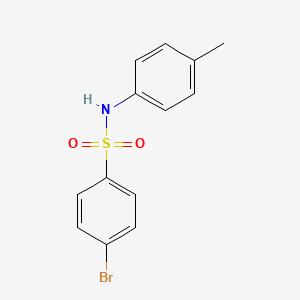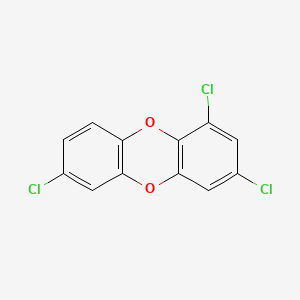
1,3,7-Trichlorodibenzo-p-dioxin
Übersicht
Beschreibung
1,3,7-Trichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Synthesis Analysis
Dioxins are mainly produced unintentionally during the synthesis of haloaromatic compounds, bleaching of pulp, recycling of metals, and incineration of chlorine-containing organic materials, and domestic and industrial wastes . They are also produced naturally, though to a minimal extent, during volcanic eruption and natural forest fires .Molecular Structure Analysis
The chemical formula of this compound is C12H5Cl3O2 . The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Chemical Reactions Analysis
Bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways . The degradation of these PCDDs depends on the chlorination patterns of the substrates .Physical and Chemical Properties Analysis
This compound is a solid, colorless compound . Its average molecular mass is 287.526 g/mol .Wissenschaftliche Forschungsanwendungen
Umweltbioremediation
1,3,7-Trichlorodibenzo-p-dioxin: wurde hinsichtlich seines Potenzials untersucht, durch Weißfäulepilze, wie z. B. Phlebia lindtneri, biotransformiert zu werden . Diese Pilze können ein breites Spektrum an schwer abbaubaren organischen Schadstoffen, darunter Dioxine, durch Prozesse wie Hydroxylierung und Methoxylierung abbauen. Die Forschung zur Biotransformation von this compound könnte zu umweltfreundlichen Methoden für die Sanierung von dioxinbelasteten Standorten führen.
Analytische Chemie
In der analytischen Chemie wird This compound als Standard für die Kalibrierung von Instrumenten wie Gaschromatographie-Massenspektrometrie (GC-MS)-Systemen verwendet . Dies ermöglicht die genaue Detektion und Quantifizierung von Dioxinen in Umweltproben, um die Einhaltung von Regulierungsstandards zu gewährleisten und das Umweltverschmutzungsniveau zu beurteilen.
Toxikologische Forschung
This compound wird in toxikologischen Studien eingesetzt, um die biochemischen und toxischen Wirkungen von halogenierten aromatischen Kohlenwasserstoffen zu verstehen . Es aktiviert die Expression von Genen für Enzyme, die den Stoffwechsel von Fremdstoffen katalysieren, wie z. B. CYP1A1, und ist an der Zellzyklusregulation beteiligt. Diese Studien sind entscheidend für die Bewertung des Risikos einer Dioxinexposition für Mensch und Tierwelt.
Entwicklungsbiologie
Die Forschung mit this compound kann Aufschluss über seine Rolle bei der Entwicklung und Reifung von Geweben geben . Das Verständnis der Mechanismen, durch die Dioxine zelluläre Prozesse beeinflussen, kann Einblicke in Entwicklungsstörungen und potenzielle therapeutische Interventionen liefern.
Molekularbiologie
In der Molekularbiologie wird this compound verwendet, um die Aktivierung von AhR (Aryl-Kohlenwasserstoff-Rezeptor)-abhängigen Signalwegen zu untersuchen . Dieser Rezeptor vermittelt die Wirkungen von Dioxinen und ist ein Schlüsselfaktor bei der Regulation der Genexpression, die mit dem Stoffwechsel von Xenobiotika zusammenhängt.
Wirkmechanismus
Biochemical Pathways
The compound affects the lateral and angular dioxygenation pathways . It is metabolized by cytochrome P450 and UDP-glucuronosyltransferase in human liver microsomes . The metabolism of these compounds depends on the chlorination patterns of the substrates .
Pharmacokinetics
The compound undergoes sequential metabolism by cytochrome P450 and UDP-glucuronosyltransferase in human liver microsomes . This process involves the transformation of the compound into more water-soluble metabolites that can be excreted from the body .
Result of Action
The activation of the AhR by 1,3,7-Trichlorodibenzo-p-dioxin leads to changes in gene expression . This may result from the direct interaction of the Ah receptor and its heterodimer-forming partner, the aryl hydrocarbon receptor nuclear translocator, with gene regulatory elements or the initiation of a phosphorylation/dephosphorylation cascade that subsequently activates other transcription factors .
Action Environment
This compound is a persistent organic pollutant . Its production is regulated in most areas due to its persistence and toxicity . It occurs as a by-product from various industrial processes and natural sources such as volcanoes and forest fires . The compound’s action, efficacy, and stability can be influenced by these environmental factors .
Safety and Hazards
Zukünftige Richtungen
Efforts have been made to harness the fundamental knowledge of bacterial diversity and aerobic bacterial transformation, degradation, and bioremediation of dioxins in contaminated systems . Future studies of dioxin action have the potential to provide additional insights into mechanisms of mammalian gene regulation that are of broader interest .
Biochemische Analyse
Biochemical Properties
1,3,7-Trichlorodibenzo-p-dioxin is known to bind to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
This compound is involved in cell-cycle regulation . It is likely to play an important role in the development and maturation of many tissues . It is also known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons .
Molecular Mechanism
This compound causes its toxic effects by binding to the aryl hydrocarbon receptor and subsequently altering the transcription of certain genes . The affinity for the Ah receptor depends on the structure of the specific CDD .
Temporal Effects in Laboratory Settings
It is known that this compound is a persistent organic pollutant, indicating that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that this compound is a persistent organic pollutant, indicating that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is metabolized by cytochrome P450 (P450) and UDP-glucuronosyltransferase (UGT) in a recombinant enzyme system and human liver microsomes .
Transport and Distribution
It is known that this compound is a persistent organic pollutant, indicating that it may accumulate in certain tissues .
Subcellular Localization
It is known that this compound is a persistent organic pollutant, indicating that it may accumulate in certain subcellular compartments .
Eigenschaften
IUPAC Name |
1,3,7-trichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKWIXFZKMDPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217290 | |
| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67028-17-5 | |
| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,7-TRICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7PFF5S0PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


